(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
Overview
Description
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a chiral intermediate compound primarily used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin. This compound is significant due to its high enantioselectivity and its role in the pharmaceutical industry, particularly in the production of statins, which are used to lower cholesterol levels in patients.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This process is catalyzed by carbonyl reductases, which exhibit high stereoselectivity and catalytic activity. The reaction conditions are relatively mild, and the process is environmentally friendly. The use of a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization has been shown to achieve high enantioselectivity (>99% e.e.) and yield (98.54%) .
Industrial Production Methods
In industrial settings, the production of this compound is optimized by using recombinant Escherichia coli strains harboring carbonyl reductase and glucose dehydrogenase. This method allows for efficient cofactor regeneration and high substrate conversion rates, making it economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various chiral alcohols and substituted hexanoates, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is extensively used in scientific research due to its role as a chiral intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a chiral building block.
Biology: Studied for its interactions with enzymes and its role in metabolic pathways.
Medicine: Integral in the production of rosuvastatin, a drug used to lower cholesterol levels.
Industry: Employed in the large-scale production of pharmaceuticals due to its high yield and enantioselectivity
Mechanism of Action
The mechanism of action of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves its role as a chiral intermediate in the synthesis of rosuvastatin. Rosuvastatin competitively inhibits hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme involved in the synthesis of mevalonate, a precursor to cholesterol. By inhibiting this enzyme, rosuvastatin effectively lowers the levels of low-density lipoprotein cholesterol in plasma, reducing the risk of atherosclerosis and coronary heart diseases .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-chloro-3,5-dioxohexanoate: Another chiral intermediate used in similar synthetic pathways.
tert-Butyl 6-chloro-3,5-dihydroxyheptanoate: A compound with a similar structure but an extended carbon chain.
Uniqueness
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is unique due to its high enantioselectivity and its specific role in the synthesis of rosuvastatin. Its efficient production methods and high yield make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431205 | |
Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154026-93-4 | |
Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.